Cas no 329213-07-2 (Phenol, 2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-)

Phenol, 2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]- is a specialized chemical compound featuring a phenol group linked to a 1,3,4-oxadiazole ring substituted with a chloromethyl moiety. This structure imparts reactivity, making it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks. The chloromethyl group offers a reactive site for further functionalization, enabling applications in pharmaceuticals, agrochemicals, and material science. Its oxadiazole core contributes to stability and potential bioactivity, while the phenol moiety enhances solubility and derivatization potential. The compound is suitable for cross-coupling reactions, nucleophilic substitutions, and as a precursor for more complex molecular architectures. Proper handling is advised due to the reactive chloromethyl group.
Phenol, 2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]- structure
329213-07-2 structure
Product name:Phenol, 2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-
CAS No:329213-07-2
MF:C9H7ClN2O2
MW:210.617080926895
CID:3940427
PubChem ID:687400

Phenol, 2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-
    • AK-968/36846054
    • EN300-370907
    • 2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]phenol
    • AKOS024274188
    • PHENOL,2-[5-(CHLOROMETHYL)-1,3,4-OXADIAZOL-2-YL]
    • 329213-07-2
    • PHENOL, 2-[5-(CHLOROMETHYL)-1,3,4-OXADIAZOL-2-YL]
    • Inchi: InChI=1S/C9H7ClN2O2/c10-5-8-11-12-9(14-8)6-3-1-2-4-7(6)13/h1-4,13H,5H2
    • InChI Key: JIZCIDTXTBDEEH-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 210.0196052Da
  • Monoisotopic Mass: 210.0196052Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.2Ų
  • XLogP3: 1.5

Phenol, 2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01059186-1g
Phenol, 2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]
329213-07-2 95%
1g
¥5180.0 2023-01-30
Chemenu
CM468059-500mg
PHENOL, 2-[5-(CHLOROMETHYL)-1,3,4-OXADIAZOL-2-YL]
329213-07-2 95%+
500mg
$*** 2023-03-29
Chemenu
CM468059-250mg
PHENOL, 2-[5-(CHLOROMETHYL)-1,3,4-OXADIAZOL-2-YL]
329213-07-2 95%+
250mg
$*** 2023-03-29
Enamine
EN300-370907-10.0g
2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]phenol
329213-07-2 95%
10g
$4545.0 2023-06-03
Enamine
EN300-370907-0.1g
2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]phenol
329213-07-2 95%
0.1g
$366.0 2023-06-03
Chemenu
CM468059-1g
PHENOL, 2-[5-(CHLOROMETHYL)-1,3,4-OXADIAZOL-2-YL]
329213-07-2 95%+
1g
$*** 2023-03-29
Aaron
AR01BUMN-5g
PHENOL, 2-[5-(CHLOROMETHYL)-1,3,4-OXADIAZOL-2-YL]
329213-07-2 95%
5g
$4240.00 2025-02-09
Aaron
AR01BUMN-2.5g
PHENOL, 2-[5-(CHLOROMETHYL)-1,3,4-OXADIAZOL-2-YL]
329213-07-2 95%
2.5g
$2873.00 2025-02-09
1PlusChem
1P01BUEB-2.5g
PHENOL, 2-[5-(CHLOROMETHYL)-1,3,4-OXADIAZOL-2-YL]
329213-07-2 95%
2.5g
$2622.00 2024-05-05
A2B Chem LLC
AW31427-2.5g
PHENOL, 2-[5-(CHLOROMETHYL)-1,3,4-OXADIAZOL-2-YL]
329213-07-2 95%
2.5g
$2215.00 2024-04-20

Additional information on Phenol, 2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-

Recent Advances in the Study of Phenol, 2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]- (CAS: 329213-07-2)

Phenol, 2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]- (CAS: 329213-07-2) is a chemical compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

The compound's unique structure, featuring a phenol group linked to a 1,3,4-oxadiazole ring with a chloromethyl substituent, has attracted attention for its ability to participate in various chemical reactions. Recent synthetic methodologies have optimized the production of Phenol, 2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-, with improved yields and purity. These advancements are crucial for its application in high-throughput screening and medicinal chemistry campaigns.

In terms of biological activity, preliminary studies have demonstrated that derivatives of Phenol, 2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]- exhibit promising antimicrobial and anticancer properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that certain analogs of this compound showed potent inhibitory effects against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest its potential as a scaffold for developing new antibiotics.

Furthermore, the compound's reactivity has been exploited in the design of prodrugs and targeted drug delivery systems. The chloromethyl group serves as a key functional handle for conjugation with other pharmacophores, enabling the creation of hybrid molecules with enhanced therapeutic profiles. Recent work in this area has focused on leveraging Phenol, 2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]- to develop kinase inhibitors and immunomodulatory agents, as highlighted in a 2024 review article in Bioorganic & Medicinal Chemistry Letters.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives based on this scaffold. Issues such as metabolic stability and solubility are currently under investigation, with several research groups exploring structural modifications to address these limitations. Computational modeling and structure-activity relationship (SAR) studies are being employed to guide these efforts.

In conclusion, Phenol, 2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]- (CAS: 329213-07-2) represents a valuable building block in medicinal chemistry, with diverse applications in drug discovery. Ongoing research continues to uncover its potential, particularly in the fight against antimicrobial resistance and cancer. Future studies are expected to further elucidate its mechanism of action and expand its utility in therapeutic development.

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